1-{[4-(4-methylbenzamido)phenyl]methyl}-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide
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Overview
Description
1-{[4-(4-methylbenzamido)phenyl]methyl}-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(4-methylbenzamido)phenyl]methyl}-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the benzamido group: This step involves the reaction of the imidazole intermediate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the phenylmethyl group: This can be done through a Friedel-Crafts alkylation reaction using benzyl chloride and an aluminum chloride catalyst.
Final coupling: The final step involves coupling the intermediate with 4-isopropylaniline under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(4-methylbenzamido)phenyl]methyl}-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido and phenylmethyl groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
1-{[4-(4-methylbenzamido)phenyl]methyl}-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antitumor, and antimicrobial agent.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its imidazole core.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{[4-(4-methylbenzamido)phenyl]methyl}-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzamido and phenyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole core.
Metronidazole: An antimicrobial agent with an imidazole structure.
Uniqueness
1-{[4-(4-methylbenzamido)phenyl]methyl}-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other imidazole derivatives .
Properties
IUPAC Name |
1-[[4-[(4-methylbenzoyl)amino]phenyl]methyl]-N-(4-propan-2-ylphenyl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2/c1-19(2)22-10-14-25(15-11-22)31-28(34)26-17-32(18-29-26)16-21-6-12-24(13-7-21)30-27(33)23-8-4-20(3)5-9-23/h4-15,17-19H,16H2,1-3H3,(H,30,33)(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIHFIJSDMJSDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=C(C=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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